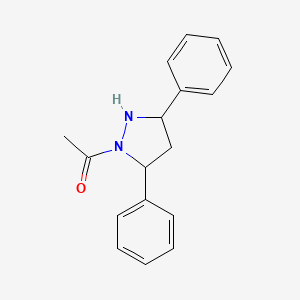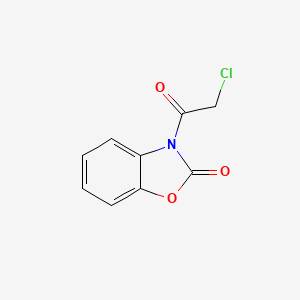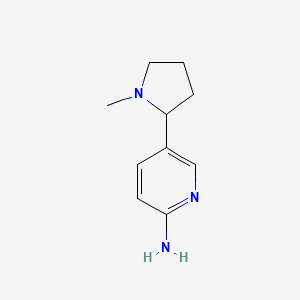
1-Acetyl-3,5-Diphenylpyrazolidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3,5-diphenylpyrazolidine is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . It is a pyrazolidine derivative, characterized by the presence of an acetyl group and two phenyl groups attached to the pyrazolidine ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3,5-diphenylpyrazolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research on 1-Acetyl-3,5-diphenylpyrazolidine includes its potential use as a pharmaceutical intermediate.
Vorbereitungsmethoden
The synthesis of 1-Acetyl-3,5-diphenylpyrazolidine typically involves the reaction of 3,5-diphenylpyrazolidine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
1-Acetyl-3,5-diphenylpyrazolidine undergoes various chemical reactions, including:
Substitution: The acetyl group in 1-Acetyl-3,5-diphenylpyrazolidine can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wirkmechanismus
The mechanism of action of 1-Acetyl-3,5-diphenylpyrazolidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use. For example, in medicinal chemistry, it may act on specific enzymes or receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3,5-diphenylpyrazolidine can be compared with other similar compounds, such as:
3,5-Diphenylpyrazolidine: This compound lacks the acetyl group present in 1-Acetyl-3,5-diphenylpyrazolidine, which may result in different chemical reactivity and biological activity.
1-Acetyl-3-phenylpyrazolidine: This compound has only one phenyl group, making it structurally simpler and potentially less versatile in chemical reactions.
1-Acetyl-5-phenylpyrazolidine: Similar to 1-Acetyl-3-phenylpyrazolidine, this compound has only one phenyl group, affecting its chemical and biological properties.
The uniqueness of 1-Acetyl-3,5-diphenylpyrazolidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
1-(3,5-diphenylpyrazolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-11,16-18H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHCFSLKUFAMIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389557 |
Source


|
| Record name | 1-acetyl-3,5-diphenylpyrazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332102-25-7 |
Source


|
| Record name | 1-acetyl-3,5-diphenylpyrazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B1305330.png)



![3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid](/img/structure/B1305342.png)



![Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol](/img/structure/B1305354.png)
![2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1305359.png)


![2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine](/img/structure/B1305371.png)

